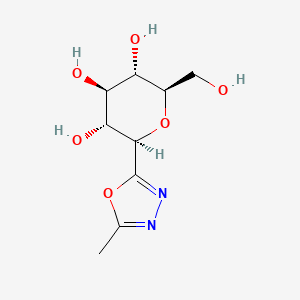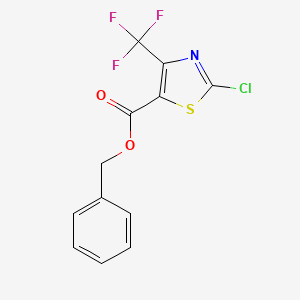
Flurazole
描述
作用机制
Target of Action
Flurazole, also known as a herbicide safener, primarily targets the cytochrome P450 monooxygenases (P450s) . These enzymes play a crucial role in the metabolic detoxification of herbicides, thereby protecting the crop from herbicide injury .
Mode of Action
This compound acts as a very selective inhibitor of the fungal cytochrome P450 dependent enzyme lanosterol 14-α-demethylase . This enzyme is responsible for converting lanosterol to ergosterol, which is essential for fungal cell wall synthesis . By inhibiting this enzyme, this compound disrupts the synthesis of the fungal cell wall
生化分析
Biochemical Properties
Flurazole plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with cysteine synthase in sorghum roots, enhancing the plant’s ability to detoxify herbicides . The nature of these interactions involves the induction of detoxifying enzymes such as glutathione S-transferases and cytochrome P450 monooxygenases, which help in the metabolism and detoxification of herbicides.
Cellular Effects
This compound influences various types of cells and cellular processes. In sorghum, it has been observed to protect the cells from the phytotoxic effects of herbicides like acetochlor . This protection is achieved by enhancing the expression of detoxifying enzymes and proteins, which in turn improves the plant’s resilience to herbicidal stress. This compound also impacts cell signaling pathways and gene expression, leading to increased production of protective biomolecules.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It induces the activity of enzymes such as glutathione S-transferases and cytochrome P450 monooxygenases, which play a pivotal role in the detoxification of herbicides . This compound also enhances the vacuolar transport of herbicide conjugates, aiding in their sequestration and reducing their phytotoxic effects. Additionally, it influences gene expression by upregulating the genes responsible for detoxification processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its protective effects on plants for extended periods. Degradation of this compound can occur under certain conditions, leading to a gradual reduction in its efficacy . Long-term studies have shown that this compound continues to provide protection against herbicidal damage, although its effectiveness may diminish over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, this compound effectively protects plants from herbicidal damage without causing any adverse effects. At higher doses, toxic effects may be observed, including reduced growth and development of the plants . Threshold effects have been identified, indicating the importance of precise dosage to achieve the desired protective effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to herbicide detoxification. It interacts with enzymes such as glutathione S-transferases and cytochrome P450 monooxygenases, facilitating the metabolism of herbicides into less toxic forms . These metabolic pathways enhance the plant’s ability to withstand herbicidal stress by increasing the production of detoxifying enzymes and cofactors.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement to specific cellular compartments . This compound’s localization and accumulation within the cells are crucial for its protective effects, ensuring that it reaches the target sites where detoxification processes occur.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound exerts its protective effects precisely where needed, enhancing the plant’s ability to detoxify herbicides and mitigate their phytotoxic effects.
准备方法
Synthetic Routes and Reaction Conditions
Flurazole is synthesized through a multi-step process involving the following key steps:
Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring. This is typically achieved by reacting a suitable thioamide with a halogenated nitrile under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Chlorination: The thiazole ring is then chlorinated using a chlorinating agent like thionyl chloride.
Esterification: Finally, the carboxyl group is esterified with benzyl alcohol to form the ester linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the controlled addition of reagents and monitoring of reaction conditions.
Purification: Employing techniques such as crystallization and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and efficacy of the produced this compound.
化学反应分析
Types of Reactions
Flurazole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Thiazoles: Produced through nucleophilic substitution reactions.
科学研究应用
Flurazole has a wide range of scientific research applications:
Agriculture: Used as a safener to protect crops from herbicide damage, enhancing crop yield and quality.
Chemistry: Employed in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Studied for its effects on plant metabolism and its role in enhancing herbicide selectivity.
相似化合物的比较
Flurazole is unique among herbicide safeners due to its specific chemical structure and mode of action. Similar compounds include:
Cloquintocet-mexyl: Used in small-grain cereals.
Dichlormid: Applied in maize.
Benoxacor: Utilized in maize.
Fenclorim: Employed in rice.
These compounds share similar safening properties but differ in their chemical structures and specific applications. This compound’s unique trifluoromethyl-thiazole structure provides distinct advantages in terms of efficacy and selectivity .
属性
IUPAC Name |
benzyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO2S/c13-11-17-9(12(14,15)16)8(20-11)10(18)19-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQSWTQPLLCSOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(N=C(S2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052468 | |
| Record name | Flurazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72850-64-7 | |
| Record name | Flurazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72850-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flurazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072850647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Thiazolecarboxylic acid, 2-chloro-4-(trifluoromethyl)-, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Flurazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLURAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07H7L3RT69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does flurazole protect crops from chloroacetanilide herbicide injury?
A1: this compound primarily works by enhancing the metabolism of chloroacetanilide herbicides in crops. It induces the production of glutathione S-transferase (GST) enzymes, particularly isozymes that specifically detoxify these herbicides [, , ]. These enzymes catalyze the conjugation of the herbicide with glutathione, rendering it inactive and facilitating its removal from the plant [].
Q2: Does this compound affect the herbicide's activity on weeds?
A2: this compound specifically acts on the crop plants to enhance their detoxification mechanisms. It doesn't alter the inherent herbicidal activity of chloroacetanilide herbicides on weeds.
Q3: Are there any other protective mechanisms of this compound besides GST induction?
A3: While GST induction is the primary mechanism, research suggests this compound may also increase the overall thiol content in plants [], which can contribute to herbicide detoxification by acting as alternative substrates for conjugation reactions.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C12H7ClF3NO2S, and its molecular weight is 337.72 g/mol. (This information can be derived from the chemical name provided.)
Q5: Is there spectroscopic data available for this compound based on the provided research?
A5: The research papers provided do not include specific spectroscopic data (NMR, IR, etc.) for this compound.
Q6: Does this compound exhibit any inherent catalytic activity?
A6: this compound itself does not possess catalytic properties. It acts as an inducer, stimulating the plant's own enzymatic machinery for detoxification.
Q7: Is there information available about this compound's stability under different conditions?
A7: While the research doesn't explicitly investigate this compound's stability, one study observes reduced germination in sorghum seeds treated with this compound and stored for extended periods at high humidity []. This suggests potential stability issues under certain storage conditions.
Q8: How does the structure of this compound relate to its safener activity?
A8: The research papers provided don't delve into detailed SAR studies for this compound.
Q9: Is this compound effective in protecting crops from all herbicides?
A9: No, this compound's protective effects are primarily observed against chloroacetanilide herbicides like alachlor and metolachlor [, , , ]. Studies show limited or no protection against other herbicide classes like triazines (atrazine), sulfonylureas (chlorsulfuron, primisulfuron), imidazolinones (imazaquin, imazethapyr) [, , , , ].
Q10: What is known about the toxicity of this compound to animals or humans?
A10: The provided research focuses on the agricultural applications of this compound. No data on its mammalian toxicity or safety profile is provided.
Q11: Is there evidence of resistance development to this compound in weeds?
A11: The research focuses on the safening effect of this compound on crops and doesn't provide information on resistance development in weeds. Since this compound is not a herbicide, resistance development is less likely.
Q12: Does the research discuss the environmental fate and degradation of this compound?
A12: The provided research papers do not discuss the environmental impact, degradation pathways, or ecotoxicological effects of this compound.
Q13: Are there alternative compounds with similar safening effects to this compound?
A13: Yes, several other compounds exhibit similar safening properties, often with varying degrees of efficacy. Examples include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,9S)-10-(Cyclopropylmethyl)-4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one](/img/structure/B1219858.png)
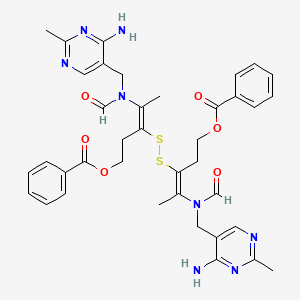
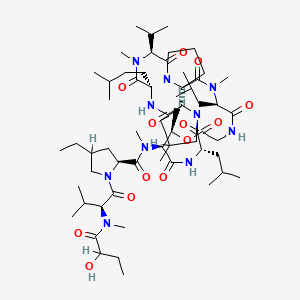

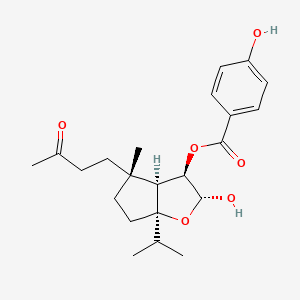

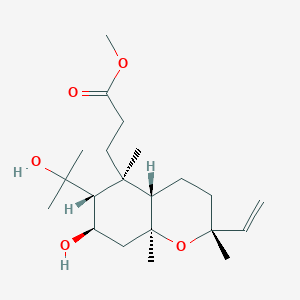
![N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-N-cyclohexyl-2-furancarboxamide](/img/structure/B1219871.png)
![2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(3-pyridinylmethyl)acetamide](/img/structure/B1219872.png)
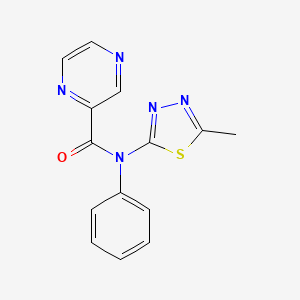
![4-Amino-2-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B1219877.png)
